Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can be sourced from various chemical suppliers, including BenchChem, which provides high-quality samples suitable for research applications. The compound's classification falls under aromatic esters, which are known for their diverse chemical properties and applications in organic synthesis.
The synthesis of ethyl 2-bromo-5-ethoxy-4-methylbenzoate typically involves several steps, including bromination and esterification. One common method includes:
This process can be optimized for yield and purity by employing techniques such as silica gel column chromatography for purification after synthesis .
The molecular structure of ethyl 2-bromo-5-ethoxy-4-methylbenzoate can be represented using various chemical notation systems:
InChI=1S/C12H15BrO3/c1-4-15-11-7-9(12(14)16-5-2)10(13)6-8(11)3/h6-7H,4-5H2,1-3H3
CCOC1=CC(=C(C=C1C)Br)C(=O)OCC
This structure indicates the presence of a bromine substituent at the second position of the benzene ring, an ethoxy group at the fifth position, and a methyl group at the fourth position.
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate can participate in various chemical reactions:
These reactions are critical for synthesizing more complex organic molecules from this compound .
The mechanism by which ethyl 2-bromo-5-ethoxy-4-methylbenzoate acts in biological systems typically involves enzyme inhibition or interaction with specific protein targets. The presence of the bromine atom enhances its electrophilicity, making it a potential inhibitor for certain enzymes by binding to their active sites. This binding can alter enzyme activity, leading to various biological effects .
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate is typically characterized by:
The compound exhibits typical reactivity associated with esters and halogenated compounds:
Ethyl 2-bromo-5-ethoxy-4-methylbenzoate has several scientific uses:
Electrophilic bromination of benzoate esters demands precise control to achieve ortho/para selectivity amid competing substituents. For Ethyl 4-methyl-5-ethoxybenzoate, bromination at the ortho position (C2) is favored due to the ester’s directing effects and methyl group activation. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) at 80°C yields 85–90% of the 2-bromo isomer, minimizing polybromination [8]. Catalyst choice critically influences regioselectivity:
Table 2: Bromination Catalysts and Selectivity
Catalyst System | Temperature | Yield (%) | Ortho:Para Ratio |
---|---|---|---|
NBS/CCl₄ (uncatalyzed) | 80°C | 72 | 3:1 |
NBS/FeCl₃/CCl₄ | 25°C | 88 | 12:1 |
NBS/Lewis acid-free | 80°C | 85 | 8:1 |
Lewis acids like FeCl₃ enhance ortho selectivity by polarizing Br⁺ donors, while solvent-controlled reactions (e.g., acetonitrile) reduce byproducts by solubilizing intermediates [8]. For derivatives with hydroxymethyl groups (e.g., Methyl 2-bromo-5-ethoxy-4-(hydroxymethyl)benzoate), bromination requires protecting groups to prevent oxidation [8].
Sequential functionalization in a single reactor significantly improves efficiency for trisubstituted benzoates. A demonstrated one-pot method for Ethyl 5-bromo-2-ethoxybenzoate involves:
This approach eliminates intermediate purification, reducing solvent waste and processing time by 40%. For asymmetric esters like Ethyl 2-bromo-5-ethoxy-4-methylbenzoate, sequential alkylation-bromination protocols are optimal, where methylation (via Suzuki coupling or alkyl halide) precedes bromination [6].
Ethoxylation at C5 demands metal catalysts to overcome the steric hindrance from adjacent substituents. Pd/dppf (1,1′-bis(diphenylphosphino)ferrocene) in ethanol with K₂CO₃ enables 92% conversion of 2-bromo-4-methylbenzoate to the 5-ethoxy derivative at 110°C [3] [6]. Competitive ester hydrolysis is suppressed by maintaining anhydrous conditions.
Methylation at C4 employs distinct strategies:
Microwave-assisted catalysis reduces reaction times from 12h to 45min while preserving yields >90% [6].
Solvent polarity and temperature critically impact reaction rates and byproduct formation:
Table 3: Solvent/Temperature Optimization for Key Reactions
Reaction | Optimal Solvent | Temperature | Byproducts | Yield (%) |
---|---|---|---|---|
Ethoxylation | Ethanol | 90°C | <5% Ether byproducts | 88 |
Bromination | Acetonitrile | 60°C | <3% Dibromide | 91 |
Esterification | Toluene | 110°C | <2% Hydrolysis | 95 |
Kinetic studies show ethoxylation follows second-order kinetics (k = 1.2 × 10⁻⁴ M⁻¹s⁻¹ at 90°C), while bromination is first-order in NBS [6].
Two primary routes dominate synthesis:
The sequential route offers superior control for asymmetric substitution, though requiring extra steps. HTMC (High-Throughput Medicinal Chemistry) principles enable rapid screening of pathways, reducing optimization time by 60% [7]. For gram-scale production, sequential functionalization delivers higher purity (>99% by HPLC), while one-pot methods maximize atom economy.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5